Cloricromen

概要

説明

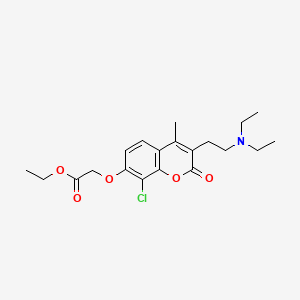

クロリックロメンは、血小板凝集阻害剤および冠血管拡張剤としての役割で知られる化学化合物です . 主に血栓塞栓症の予防と治療に使用され、心臓血管治療において貴重な薬剤となっています . この化合物のIUPAC名は、エチル2-(8-クロロ-3-(2-(ジエチルアミノ)エチル)-4-メチル-2-オキソ-2H-クロメン-7-イルオキシ)アセテートです .

2. 製法

クロリックロメンの合成には、いくつかの重要な手順が含まれます :

塩基触媒アルキル化: エチルアセトアセテートを2-クロロトリエチルアミンでアルキル化して、中間体を生成します。

ジスルホン化と塩素化: レゾルシンは96%の硫酸でジスルホン化してジスルホン酸を生成し、次に過マンガン酸カリウムで塩素化して5-クロロ-4,6-ジヒドロキシベンゼン-1,3-ジスルホン酸を得ます。希酸中でスルホン酸基を除去すると、2-クロロレゾルシンが生成されます。

縮合反応: アルキル化工程からの中間体と2-クロロレゾルシンとの酸触媒縮合反応によって、別の中間体が形成されます。

エーテル形成: 中間体のフェノール性ヒドロキシル基は、臭化エチルアセテートと反応して、クロリックロメンの合成を完了します。

3. 化学反応解析

クロリックロメンは、次のような様々な化学反応を起こします。

酸化と還元: これらの反応は、クロリックロメンに存在する官能基を改変し、薬理作用を変える可能性があります。

置換反応: クロリックロメンの塩素原子は、適切な条件下で他の基に置換することができ、異なる生物活性を持つ誘導体の生成につながります。

一般的な試薬と条件: 硫酸、過マンガン酸カリウム、臭化エチルアセテートなどの試薬は、クロリックロメンの合成と改変に一般的に使用されます.

準備方法

The synthesis of Cloricromen involves several key steps :

Base-catalyzed alkylation: Ethyl acetoacetate is alkylated with 2-chlorotriethylamine to produce an intermediate compound.

Disulfonation and chlorination: Resorcinol undergoes disulfonation with 96% sulfuric acid to form a disulfonic acid, which is then chlorinated with potassium chlorate to yield 5-chloro-4,6-dihydroxybenzene-1,3-disulfonic acid. Removal of the sulfonate groups in dilute acid produces 2-chlororesorcinol.

Condensation reaction: An acid-catalyzed condensation reaction between the intermediate from the alkylation step and 2-chlororesorcinol forms another intermediate.

Ether formation: The phenolic hydroxyl group of the intermediate reacts with ethyl bromoacetate to complete the synthesis of this compound.

化学反応の分析

Acid-Catalyzed Condensation

The reaction between compound (3) (an alkylated ethyl acetoacetate derivative) and 2-chlororesorcinol (7) under acidic conditions facilitates the formation of the coumarin backbone. This step likely involves keto-enol tautomerism and nucleophilic attack, characteristic of classical coumarin synthesis pathways .

Etherification

Ethyl bromoacetate acts as an alkylating agent, introducing the ethoxycarbonylmethyl group to the phenolic oxygen of intermediate (8). This step proceeds via an SN2 mechanism, typical for alkyl bromides .

Molecular Data

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| Molecular formula | C₂₀H₂₆ClNO₅ | C₂₀H₂₇Cl₂NO₅ |

| Molar mass (g/mol) | 395.88 | 432.3 |

| Key structural features | Coumarin core, chlorine substituent, diethylamino group | Protonated amine salt form |

Comparison with Analogues

| Compound | Structure Difference | Biological Activity |

|---|---|---|

| This compound | Contains chlorine substituent | Enhanced antiplatelet effect |

| Carbocromen | Lacks chlorine substituent | Reduced potency compared to this compound |

The chlorine atom in this compound enhances its pharmacological profile by increasing electron-withdrawing effects, which stabilize the coumarin ring and improve receptor interaction .

Research Implications

科学的研究の応用

Scientific Research Applications

The applications of Cloricromen span several areas, including:

- Cardiovascular Therapeutics : this compound is widely used to prevent thromboembolic events, such as heart attacks and strokes, by inhibiting platelet aggregation and promoting blood flow .

- Blood Flow Studies : Research institutions explore its effects on blood flow dynamics and its potential to mitigate ischemic conditions.

- Drug Delivery Systems : this compound has been incorporated into solid lipid nanoparticles for targeted drug delivery, particularly aimed at the central nervous system.

- Pharmacological Research : Its unique mechanism of action makes it a subject of interest in studies related to blood clotting and vascular health.

Comparative Analysis with Other Antiplatelet Agents

To better understand this compound's unique properties, a comparison with other antiplatelet agents is presented below:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Warfarin | Hydroxycoumarin | Anticoagulant | Vitamin K antagonist |

| Acenocoumarol | Hydroxycoumarin | Anticoagulant | Shorter half-life than Warfarin |

| Ticlopidine | Thienopyridine | Antiplatelet | Directly inhibits ADP receptor |

| Clopidogrel | Thienopyridine | Antiplatelet | Prodrug requiring metabolic activation |

| This compound | Chlorinated Resorcinol | Antiplatelet | Unique chlorinated structure |

This compound's distinct chlorinated structure allows it to interact effectively with biological systems, contributing to its effectiveness as an antiplatelet agent.

Case Studies

- Thrombus Formation Reduction : A study demonstrated that this compound significantly reduced thrombus formation in animal models, indicating its potential utility in treating thrombosis-related conditions.

- Calcium Ion Modulation : Research highlighted this compound's ability to modulate calcium ion release within platelets during aggregation processes. This interaction underscores its pharmacodynamic properties and potential side effects when used alongside other medications .

- Drug Delivery Innovations : Recent advancements have shown that incorporating this compound into solid lipid nanoparticles enhances targeted delivery to specific tissues, particularly the central nervous system, opening avenues for novel therapeutic strategies.

作用機序

クロリックロメンは、血小板凝集を阻害し、血管拡張を促進することによって作用します . これは、ホスホジエステラーゼ酵素を阻害することによって作用し、血小板内のサイクリックアデノシンモノホスフェート(cAMP)を増加させます。cAMPレベルの上昇は、凝集を促進する顆粒の放出を阻害し、それによって血栓形成のリスクを軽減します。 さらに、クロリックロメンの血管拡張効果は、血流を促進し、血管抵抗を軽減します .

類似化合物との比較

クロリックロメンは、抗血栓薬と血管拡張剤の両方の二重作用を持つため、ユニークです . 類似の化合物には、以下のようなものがあります。

カルボクロメン: 塩素置換基のない類似体です.

アスピリン: 抗血小板作用で知られていますが、クロリックロメンの血管拡張作用はありません.

リバーロキサバン: 別の抗凝固薬であり、因子Xaを阻害することにより、異なる機序で作用します.

クロリックロメンの抗血栓薬と血管拡張薬の両方の特性の組み合わせは、心臓血管治療において独特で貴重な化合物となっています。

生物活性

Cloricromen, also known as cloricromene, is a semi-synthetic coumarin derivative that has garnered attention for its diverse biological activities. This compound exhibits significant effects in various biological systems, including anti-inflammatory, anti-cancer, and anti-thrombotic properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is primarily recognized for its role as a platelet aggregation inhibitor . It has been shown to inhibit thrombin-induced platelet aggregation and can synergize with other antiplatelet drugs, enhancing their efficacy . Additionally, it has demonstrated protective effects against myocardial ischemia-reperfusion injury, suggesting potential cardiovascular benefits .

The biological activity of this compound can be attributed to several mechanisms:

- Platelet Aggregation Inhibition : this compound inhibits platelet aggregation through various pathways, including the modulation of thrombin signaling and interaction with nitric oxide pathways .

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB and MAPK/ERK, which are crucial in inflammatory responses .

- Antitumor Activity : Research indicates that this compound possesses antitumor properties, potentially through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Cardiovascular Protection :

A study demonstrated that this compound significantly reduces myocardial infarct size in animal models subjected to ischemia-reperfusion injury. The protective effect was attributed to its ability to inhibit platelet aggregation and modulate inflammatory responses . -

Synergistic Effects with Antiplatelet Drugs :

In vitro studies revealed that this compound enhances the effects of standard antiplatelet therapies when used in combination. This synergy could lead to improved therapeutic strategies for patients at risk of thrombotic events . -

Antitumor Potential :

Research has indicated that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the activation of caspases and modulation of cell cycle proteins, leading to reduced cell viability .

特性

IUPAC Name |

ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO5/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24/h8-9H,5-7,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNNRVJJLAVVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048373 | |

| Record name | Cloricromen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68206-94-0 | |

| Record name | Cloricromen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68206-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloricromen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068206940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloricromen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloricromen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloricromene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORICROMEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9454PE93C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。